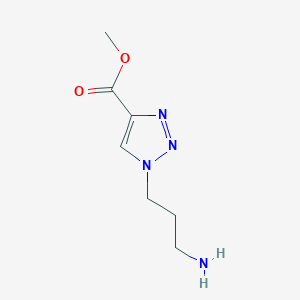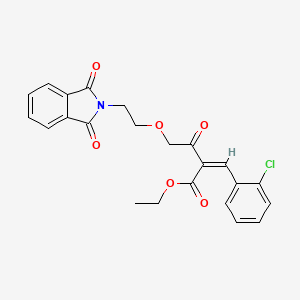
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Fluorinated piperidines are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of fluorinated piperidines may involve continuous flow processes to ensure consistent quality and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of fluorinated building blocks in large-scale synthesis is also common, allowing for the efficient production of complex fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of partially or fully hydrogenated piperidine derivatives.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including oncology and neurology.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may also modulate signaling pathways by inhibiting or activating key enzymes involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated heterocycle with similar chemical properties.
4,4-Difluoropiperidine: A fluorinated piperidine derivative with different substitution patterns.
3,3-Difluoroazetidine: A smaller fluorinated ring system with unique reactivity
Uniqueness
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3-position of the piperidine ring can enhance its stability and binding interactions compared to other fluorinated piperidines .
Propiedades
Fórmula molecular |
C11H20F2N2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2 |
Clave InChI |
JLXCONSHAQRCEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2CCNCC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


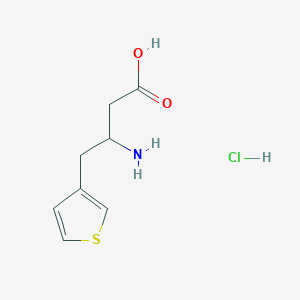


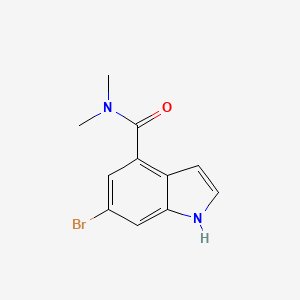
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)





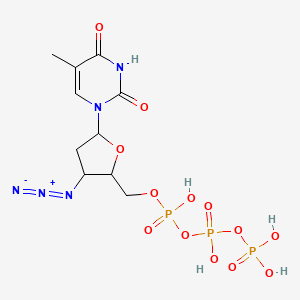
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
